molecular formula C20H14N2O2 B4279422 2-imino-N-(naphthalen-1-yl)-2H-chromene-3-carboxamide

2-imino-N-(naphthalen-1-yl)-2H-chromene-3-carboxamide

Cat. No.: B4279422
M. Wt: 314.3 g/mol
InChI Key: AQSJUHLOMABNTG-UHFFFAOYSA-N
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Description

2-Imino-N-1-naphthyl-2H-chromene-3-carboxamide is a compound that belongs to the class of iminochromenes. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The structure of 2-imino-N-(naphthalen-1-yl)-2H-chromene-3-carboxamide consists of a chromene ring fused with a naphthyl group and an imino group, making it a unique and versatile molecule.

Preparation Methods

The synthesis of 2-imino-N-(naphthalen-1-yl)-2H-chromene-3-carboxamide typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 2-cyanoacetamide with 2-hydroxybenzaldehyde in the presence of a base, such as piperidine, under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization. Industrial production methods may involve optimizing reaction conditions, such as temperature, solvent, and catalyst, to increase yield and purity.

Chemical Reactions Analysis

2-Imino-N-1-naphthyl-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts like piperidine and triethylamine. Major products formed from these reactions include various substituted iminochromenes and their derivatives.

Scientific Research Applications

2-Imino-N-1-naphthyl-2H-chromene-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-imino-N-(naphthalen-1-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of aldose reductase, an enzyme involved in the polyol pathway, which is implicated in diabetic complications . Additionally, it can form hydrogen bonds with key amino acid residues in the active sites of target proteins, leading to inhibition of their activity and subsequent therapeutic effects.

Comparison with Similar Compounds

2-Imino-N-1-naphthyl-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of 2-imino-N-(naphthalen-1-yl)-2H-chromene-3-carboxamide lies in its specific structural features, such as the naphthyl group and the carboxamide functionality, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

2-imino-N-naphthalen-1-ylchromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O2/c21-19-16(12-14-7-2-4-11-18(14)24-19)20(23)22-17-10-5-8-13-6-1-3-9-15(13)17/h1-12,21H,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSJUHLOMABNTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC4=CC=CC=C4OC3=N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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